molecular formula C26H28N2O3S B2408707 ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 865593-50-6

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2408707
CAS No.: 865593-50-6
M. Wt: 448.58
InChI Key: AVWPQYWWJBYUNJ-UHFFFAOYSA-N
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Description

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Amidation Reaction: The 2-(2,5-dimethylbenzamido) group can be introduced through an amidation reaction using 2,5-dimethylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, alkylating agents, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-Substituted Heterocycles: Compounds featuring benzyl groups attached to various heterocyclic cores.

    Amide-Containing Heterocycles: Compounds with amide functional groups attached to heterocyclic systems.

Uniqueness

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(2,5-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-4-31-26(30)23-20-12-13-28(15-19-8-6-5-7-9-19)16-22(20)32-25(23)27-24(29)21-14-17(2)10-11-18(21)3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPQYWWJBYUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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